molecular formula C11H12N4O B4182457 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 777874-30-3

4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B4182457
CAS No.: 777874-30-3
M. Wt: 216.24 g/mol
InChI Key: AJQWOEVZJREZGI-UHFFFAOYSA-N
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Description

4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group and a benzamide moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with benzoyl chloride, followed by cyclization with formamide under acidic conditions to form the triazole ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both an ethyl group and a benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-9-3-5-10(6-4-9)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQWOEVZJREZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367074
Record name AG-H-11535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777874-30-3
Record name AG-H-11535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide
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4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide
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4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
4-ethyl-N-(4H-1,2,4-triazol-4-yl)benzamide

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